Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride

Description

Propriétés

IUPAC Name |

tert-butyl N-(azepan-4-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFSAZHRFOYRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-54-6 | |

| Record name | Carbamic acid, N-(hexahydro-1H-azepin-4-yl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

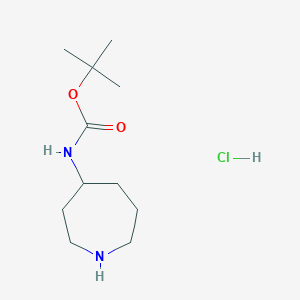

Chemical structure and properties of Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride

An In-depth Technical Guide to Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of well-defined molecular building blocks is paramount to the efficient construction of complex therapeutic agents. Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride is one such critical intermediate, embodying the convergence of a conformationally significant heterocyclic scaffold with a workhorse protecting group. This compound features a seven-membered azepane ring, a structure known for its conformational flexibility and its presence in numerous bioactive molecules and approved drugs.[1] This core is functionalized with a tert-butoxycarbonyl (Boc) protected amine, rendering it a versatile handle for subsequent synthetic transformations.

This technical guide offers an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its chemical structure, delineate its core properties, present robust analytical methodologies for its characterization, and discuss its strategic applications. The protocols and insights herein are designed to be self-validating, providing not just procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Section 1: Chemical Identity and Core Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective use in any research or development setting.

Compound Identification

| Identifier | Data | Source(s) |

| Systematic Name | Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride | Internal Standard |

| Common Synonym | tert-butyl N-(azepan-4-yl)carbamate hydrochloride | [2] |

| CAS Number | 1263378-54-6 | [3] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [3] |

| Molecular Weight | 250.77 g/mol | Calculated |

| InChI Key | ZRFSAZHRFOYRMQ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1CC(NCCCC1)NC(=O)OC(C)(C)C.Cl | [2] |

Physicochemical Properties

| Property | Description | Source(s) |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥96% | [3] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended temperature: 2-8°C. | [4][5][6] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Inferred from hydrochloride salt structure. |

Chemical Structure

Caption: Chemical structure of Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride.

Section 2: The Scientific Rationale - Structural Components and Their Significance

The utility of this molecule stems directly from the strategic combination of its three core components.

The Azepane Scaffold

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry.[1] Unlike more rigid five- or six-membered rings, its higher degree of conformational flexibility allows it to adopt a wider range of spatial arrangements. This property can be decisive for achieving optimal interactions with biological targets like enzymes or receptors.[1] Several marketed drugs, such as the antidiabetic Tolazamide, incorporate the azepane substructure, highlighting its pharmacological relevance.[1]

The Tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[7] Its popularity is due to a robust balance of stability and selective reactivity.

-

Expertise & Causality: The Boc group is chosen for its inertness to a wide array of reaction conditions, including nucleophilic attack, catalytic hydrogenation, and mildly basic conditions. This stability allows chemists to perform modifications on other parts of the molecule without disturbing the protected amine. The bulky tert-butyl group provides steric hindrance that further contributes to its stability. Deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent), which cleaves the carbamate to release the free amine, carbon dioxide, and isobutylene. This clean decomposition pathway simplifies reaction workups.

The Hydrochloride Salt

The parent compound, tert-butyl N-(azepan-4-yl)carbamate, is a free base. Converting it to its hydrochloride salt serves several practical purposes. The salt form generally exhibits higher crystallinity, making it an easier-to-handle solid compared to a potentially oily or amorphous free base. Furthermore, the salt form significantly enhances aqueous solubility and stability, which is advantageous for both storage and for its use in subsequent reactions or biological screening protocols that may involve aqueous media.

Caption: Key structural components and their functional significance.

Section 3: Synthesis and Purification

While numerous proprietary methods exist, a robust and common approach for synthesizing the title compound involves a two-step process starting from a commercially available precursor.

Representative Synthetic Protocol

Step 1: Boc Protection of 4-Aminoazepane

This step involves the reaction of 4-aminoazepane with di-tert-butyl dicarbonate (Boc₂O) to install the Boc protecting group.

-

Dissolve 4-aminoazepane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a mild base, such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

-

Cool the mixture to 0°C in an ice bath. This is a critical step to control the exothermicity of the reaction and prevent side reactions.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., DCM), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl N-(azepan-4-yl)carbamate free base.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude free base from Step 1 in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form. Continue addition until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting material, and dry under vacuum to yield the final product, Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride.

Synthetic Workflow Diagram

Caption: A typical two-step synthesis workflow.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of any chemical intermediate. The following protocols represent a self-validating system for quality control.

Summary of Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to t-butyl protons (~1.4 ppm), azepane ring protons (multiplets, ~1.5-3.5 ppm), carbamate NH, and azepane NH₂⁺ protons. |

| ¹³C NMR | Signals for t-butyl carbons (~28 ppm), quaternary Boc carbon (~80 ppm), carbonyl carbon (~156 ppm), and azepane ring carbons. |

| Mass Spec (ESI+) | [M+H]⁺ for the free base at m/z ≈ 215.17. |

| FT-IR | C=O stretch (~1690 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹). |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

-

Objective: To confirm the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is soluble in water).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

-

-

Causality: DMSO-d₆ is often chosen for hydrochloride salts as it solubilizes the compound well and its residual solvent peak does not obscure key proton signals. The exchangeable protons (NH and NH₂⁺) are often visible in DMSO.

-

Objective: To determine the molecular weight and confirm the molecular formula.

-

Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a solvent like methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

-

Trustworthiness: The observation of the molecular ion peak for the free base ([M+H]⁺ at m/z ≈ 215.17) provides high-confidence confirmation of the compound's identity.

Infrared (IR) Spectroscopy [8]

-

Objective: To identify the key functional groups present in the molecule.

-

Protocol:

-

Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

-

Validation: The presence of a strong carbonyl (C=O) absorption band around 1690 cm⁻¹ is a key diagnostic marker for the carbamate functional group.

Section 5: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for introducing the 4-aminoazepane moiety into larger, more complex molecules.

Key Synthetic Transformations:

-

Boc Deprotection: The most common transformation is the removal of the Boc group under acidic conditions. This liberates the C4-amino group, which can then participate in a wide range of reactions, such as amide bond formation, reductive amination, or urea formation, to build out the molecular structure.

-

N-Alkylation/Arylation of the Azepane Ring: The secondary amine within the azepane ring is also a reactive site. It can be functionalized via N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), or acylation, allowing for the introduction of diverse substituents at the N1 position.

Caption: Primary synthetic pathways utilizing the title compound.

Section 6: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Summary

| Hazard Type | Description | Source(s) |

| Eye Contact | May cause serious eye irritation or damage. | [4][10] |

| Ingestion | Harmful if swallowed. | [4][10] |

| Skin Contact | May cause skin irritation or burns upon prolonged contact. | [10] |

| Inhalation | May be harmful if inhaled; can cause respiratory tract irritation. Do not breathe dust. | [4][10] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[10]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[10]

-

Storage: Store locked up in a tightly closed container in a dry and well-ventilated place, away from incompatible materials.[4][10]

Conclusion

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride is more than a simple chemical; it is a strategically designed tool for the modern synthetic chemist. Its combination of a pharmacologically relevant azepane core, a robust and selectively cleavable Boc protecting group, and a user-friendly hydrochloride salt form makes it an invaluable building block. A thorough understanding of its properties, analytical signatures, and safe handling procedures, as detailed in this guide, will empower researchers to effectively leverage this versatile intermediate in the pursuit of novel chemical entities and next-generation therapeutics.

References

-

tert-butyl N-[(4S)-azepan-4-yl]carbamate, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved March 19, 2026, from [Link]

- Supporting Information. (n.d.). Retrieved March 19, 2026, from a relevant scientific publication providing characterization data. (Note: A generic reference is used here as the original source URL was not a direct paper link).

-

Chanda, K., & Gupt, S. K. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(21), 6439. [Link]

-

tert-Butyl carbamate | C5H11NO2 | CID 77922. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

-

Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(1), 154-177. [Link]

-

Brown, P. N., et al. (2025, August 14). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 15(8), 1023. [Link]

-

Athira, C. K., et al. (2018). 1 H NMR spectra of [(Methoxymethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester (4). ResearchGate. [Link]

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (2022).

-

Carbamic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 19, 2026, from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride | 1263378-54-6 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tert-Butyl (S)-azepan-4-ylcarbamate | 1017575-47-1 [sigmaaldrich.com]

- 6. 1017575-47-1|tert-Butyl (S)-azepan-4-ylcarbamate|BLD Pharm [bldpharm.com]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride molecular weight and empirical formula

Comprehensive Technical Guide on Azepan-4-yl-carbamic Acid tert-Butyl Ester Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the exploration of novel chemical space is paramount to overcoming target resistance and improving pharmacokinetic profiles. Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride (also known as tert-butyl azepan-4-ylcarbamate hydrochloride) has emerged as a highly versatile, orthogonally protected building block[1]. Featuring a seven-membered nitrogen heterocycle (azepane), this compound provides a unique three-dimensional conformational flexibility that distinguishes it from traditional six-membered piperidine analogs[2]. This technical whitepaper details its physicochemical properties, mechanistic rationale in drug design, and validated synthetic workflows for integration into drug discovery pipelines.

Physicochemical Profiling & Structural Logic

Accurate stoichiometric calculation is the foundation of high-yield synthetic chemistry. The presence of the hydrochloride (HCl) salt must be accounted for when calculating equivalents for coupling reactions.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[3]:

| Parameter | Value |

| Chemical Name | Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride |

| IUPAC Name | tert-butyl (azepan-4-yl)carbamate hydrochloride |

| CAS Registry Number | 1263378-54-6 |

| Empirical Formula | C₁₁H₂₃ClN₂O₂ (or C₁₁H₂₂N₂O₂ • HCl) |

| Molecular Weight | 250.76 g/mol |

| Core Scaffold | 7-membered saturated nitrogen heterocycle |

| Protecting Group | tert-Butyloxycarbonyl (Boc) at the N4-primary amine |

Structural Rationale

The molecular architecture of this compound is intentionally designed for selective functionalization:

-

The Azepane Ring: The seven-membered ring offers distinct vector projections for its substituents. In kinase inhibitor design, this allows the molecule to access deep hydrophobic pockets and form unique hydrogen-bonding networks within the kinase hinge region that rigid six-membered rings cannot reach[2].

-

Orthogonal Protection (Boc Group): The Boc group masks the exocyclic primary amine at the 4-position. This ensures that any electrophile introduced into the system will exclusively react with the secondary amine (N1) within the azepane ring.

-

Hydrochloride Salt Formulation: Free base azepanes can be prone to oxidation and are often viscous oils that are difficult to handle. The HCl salt formulation yields a stable, crystalline solid that is highly soluble in polar protic solvents and water, ensuring long-term shelf stability and precise weighing[1].

Mechanistic Role in Medicinal Chemistry

Azepane derivatives synthesized from this building block have demonstrated significant efficacy across multiple therapeutic domains:

-

Kinase Inhibition (Oncology): Azepane-containing compounds have been successfully deployed as inhibitors of Protein Kinase B (PKB/Akt) and Pim kinases[2][4]. The conformational flexibility of the azepane ring allows it to adapt to the dynamic glycine-rich loop of these kinases, inducing cell cycle arrest and apoptosis in oncogene-driven tumors.

-

Protein-RNA Interaction Inhibitors: Recent advancements have utilized the azepane scaffold to disrupt critical post-transcriptional regulators, such as the carbon storage regulator A (CsrA) in multi-drug resistant pathogens, serving as a potent anti-virulence strategy[1][5].

-

GPCR Ligands (Neurology): Azepane derivatives exhibit high affinity for the human histamine H3 receptor, functioning as potent antagonists for potential neurological applications[6].

Mechanistic pathway of azepane derivatives in target inhibition and cellular modulation.

Experimental Workflows & Protocols

To utilize Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride effectively, researchers must employ a two-stage orthogonal synthesis strategy: N1-functionalization followed by N4-deprotection[1].

Protocol 1: N1-Amide Coupling (Functionalization)

This protocol utilizes Propylphosphonic anhydride (T3P) as the coupling reagent. T3P is selected due to its high efficiency, low epimerization rates, and the water-solubility of its byproducts, which streamlines downstream aqueous workup[1].

Reagents:

-

Azepan-4-yl-carbamic acid tert-butyl ester HCl (1.0 eq)

-

Carboxylic Acid derivative (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

-

T3P (50% solution in EtOAc) (4.0 eq)

-

Dry Dichloromethane (DCM)[0.1 M]

Step-by-Step Methodology:

-

Preparation: Suspend the carboxylic acid and the azepane HCl salt in dry DCM under an inert atmosphere (N₂ or Argon).

-

Free-Basing: Add DIPEA dropwise at room temperature. Causality: The excess DIPEA serves a dual purpose; it neutralizes the HCl salt to liberate the nucleophilic secondary amine of the azepane ring and acts as a general base for the coupling reaction.

-

Activation & Coupling: Add the T3P solution dropwise. Stir the reaction mixture at room temperature for 5 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the N1-acylated, Boc-protected intermediate.

Protocol 2: N4-Boc Deprotection (Unmasking)

Once the N1 position is secured, the Boc group must be removed to expose the primary amine for subsequent derivatization.

Reagents:

-

Boc-protected intermediate

-

Trifluoroacetic acid (TFA)

-

Analytical grade DCM

Step-by-Step Methodology:

-

Solvation: Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and extra pure TFA (e.g., 3.0 mL each for a small-scale reaction)[1].

-

Cleavage: Stir the mixture at room temperature for 1 hour. Causality: The highly acidic environment protonates the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide. The evolution of gas drives the reaction to completion.

-

Monitoring: Confirm full conversion via LC-MS (monitoring for the loss of the m/z 100 Boc fragment).

-

Isolation: Remove the solvents under reduced pressure. To remove residual TFA, dissolve the crude in a mixture of MeCN/H₂O and lyophilize overnight (repeat twice) to obtain the final product as a TFA salt, ready for the next synthetic step[1].

Workflow demonstrating orthogonal functionalization of the azepane scaffold.

Conclusion

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride (MW: 250.76 g/mol ) is a critical asset in the medicinal chemist's toolkit. By leveraging its orthogonal protection scheme and the unique spatial geometry of the seven-membered ring, researchers can efficiently synthesize complex libraries of kinase inhibitors, RNA-binding modulators, and GPCR ligands. Strict adherence to stoichiometric calculations and optimized coupling/deprotection protocols ensures high-fidelity translation from hit-to-lead optimization.

References

-

Design and synthesis of peptide and small molecule Protein-RNA Interaction Inhibitors. Universität des Saarlandes (SciDok). Available at:[Link]

-

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride - CAS 1263378-54-6. Molaid. Available at:[Link]

- Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8614206B2). Google Patents.

-

Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed (Bioorganic & Medicinal Chemistry). Available at:[Link]

Sources

- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride - CAS号 1263378-54-6 - 摩熵化学 [molaid.com]

- 4. US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]

- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 6. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action for Azepan-4-yl-Carbamic Acid Tert-Butyl Ester Derivatives: Engineering JAK1-Selective Inhibitors

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on conformationally restricted, privileged scaffolds. Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride (and its free base, CAS: 454451-28-6) serves as a critical synthetic building block in this domain. While the tert-butyl ester (Boc) acts as a transient protecting group during synthesis, the resulting 4-aminoazepane derivatives function as potent, ATP-competitive inhibitors of Janus Kinase 1 (JAK1)[1].

This technical whitepaper explores the structural rationale, pharmacological mechanism of action, and self-validating experimental workflows associated with 4-aminoazepane derivatives. By targeting the JAK/STAT signaling pathway, these derivatives offer a targeted therapeutic strategy for autoimmune conditions such as Rheumatoid Arthritis (RA) and Inflammatory Bowel Disease (IBD) while mitigating the off-target hematological toxicities associated with pan-JAK inhibition[2].

Structural Rationale & The Azepane Pharmacophore

The challenge in targeting the JAK family (JAK1, JAK2, JAK3, TYK2) lies in the extremely high structural homology of their active sites (the JH1 kinase domain)[3]. Pan-JAK inhibitors often cause severe side effects, such as anemia and lymphopenia, primarily driven by unintended JAK2 inhibition[2].

To engineer JAK1 selectivity, researchers utilize the 4-aminoazepane scaffold.

-

The Synthetic Role of the Boc Group: The tert-butyl ester (Boc) protects the primary amine at the 4-position of the azepane ring. This allows the secondary azepane nitrogen to undergo nucleophilic aromatic substitution (SNAr) with a hinge-binding core (e.g., a pyrrolo[2,3-b]pyridine or 2,4-diaminopyrimidine scaffold) without unwanted side reactions[1].

-

The Pharmacological Role of the Azepane Ring: Once the Boc group is cleaved, the resulting active derivative features a 7-membered cyclic diamine. Compared to 5-membered (pyrrolidine) or 6-membered (piperidine) rings, the bulkier azepane ring introduces specific steric hindrance. This bulkiness perfectly occupies a size-compatible hydrophobic subpocket unique to the JAK1 ATP-binding site, clashing with the slightly more restricted pockets of JAK2 and TYK2, thereby acting as a "selectivity switch"[2][3].

Mechanism of Action: Modulating the JAK/STAT Axis

The primary mechanism of action for 4-aminoazepane derivatives is the reversible, ATP-competitive inhibition of the JAK1 JH1 domain.

Under normal physiological conditions, pro-inflammatory cytokines (e.g., IL-6) bind to extracellular receptors, causing receptor dimerization. This proximity allows associated JAK1 molecules to trans-phosphorylate and activate each other. Activated JAK1 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to drive the transcription of inflammatory genes[3].

The Intervention: The active 4-aminoazepane derivative penetrates the cell and binds directly to the ATP-binding pocket of the JAK1 JH1 domain. The primary amine (exposed after Boc deprotection) often forms critical hydrogen bonds with the solvent-exposed region of the kinase, while the bulky 7-membered azepane ring anchors the molecule via Van der Waals interactions. By outcompeting intracellular ATP, the derivative halts JAK1 auto-phosphorylation, thereby silencing the downstream STAT signaling cascade and arresting the inflammatory response[1][3].

Caption: Mechanism of action showing the 4-aminoazepane derivative arresting the JAK1/STAT signaling axis.

Quantitative Structure-Activity Relationship (SAR)

The size of the cyclic amine is a critical determinant of both potency and selectivity. Graph Neural Network (GNN) models and empirical biochemical assays demonstrate that expanding the ring size from 5 to 7 members significantly alters the binding affinity landscape[3].

The table below summarizes the SAR data when substituting the cyclic amine moiety on a standard pyrimidine/pyrrolopyridine hinge-binding scaffold:

| Scaffold Ring Size | Representative Cyclic Amine | JAK1 IC50 (nM) | JAK2/JAK1 Selectivity Ratio |

| 5-Membered | 3-Aminopyrrolidine | ~24.7 | Low (< 10-fold) |

| 6-Membered | 4-Aminopiperidine | ~0.58 | Moderate (~75-fold) |

| 7-Membered | 4-Aminoazepane | 1.56 - 5.7 | High (> 100-fold) |

Data Synthesis Note: While the 6-membered ring often yields the highest absolute biochemical potency against JAK1, the bulkier 7-membered azepane ring sacrifices a marginal degree of absolute potency to achieve a vastly superior selectivity profile against off-target JAK isoforms[1][2].

Experimental Protocols (E-E-A-T)

To ensure scientific integrity, the following protocols detail the synthesis of the active derivative and the subsequent biochemical validation. Every step includes causality-driven explanations to establish a self-validating experimental system.

Protocol A: Synthesis & Self-Validating Deprotection Workflow

To generate the active JAK1 inhibitor, the Boc-protected azepane intermediate must be coupled to a kinase hinge-binder and subsequently deprotected.

-

Nucleophilic Aromatic Substitution (SNAr):

-

Action: React Azepan-4-yl-carbamic acid tert-butyl ester (1.1 eq) with a chloro-heterocycle (e.g., 2,4-dichloropyrimidine) (1.0 eq) in Isopropanol. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at 110°C for 16 hours[1].

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the azepane nitrogen for the electrophile.

-

-

Boc Deprotection:

-

Action: Isolate the intermediate and treat with 4M HCl in 1,4-dioxane at room temperature for 2 hours.

-

Causality: Anhydrous HCl in dioxane provides a highly acidic environment to cleave the tert-butyl ester into isobutylene gas and carbon dioxide, leaving the active primary amine as a stable hydrochloride salt. Using anhydrous conditions prevents the unwanted hydrolysis of other sensitive amide bonds in the scaffold.

-

-

Self-Validation (Characterization):

-

Action: Verify deprotection via LC-MS and ¹H-NMR.

-

Validation Logic: Successful deprotection is definitively confirmed by a mass shift of -100 Da (loss of the Boc group, C5H8O2 ) on LC-MS, and the complete disappearance of the distinct 9H singlet peak at ~1.40 ppm in the ¹H-NMR spectrum.

-

Caption: Synthetic workflow from the protected building block to the self-validated active drug.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

To validate the mechanism of action and determine the IC50, a TR-FRET assay is utilized.

-

Enzyme-Inhibitor Incubation:

-

Action: In a 384-well plate, incubate varying concentrations of the 4-aminoazepane derivative with recombinant JAK1 JH1 domain and a fluorescently labeled STAT peptide substrate for 30 minutes.

-

-

ATP Initiation:

-

Action: Initiate the kinase reaction by adding ATP at its apparent Km concentration (typically ~1 mM for JAK1)[1].

-

Causality:Crucial Step. Running the assay at the Km of ATP ensures the system is highly sensitive to ATP-competitive inhibitors. If ATP concentration is too high, it will artificially outcompete the inhibitor (yielding false negatives); if too low, the assay will not reflect physiological efficacy.

-

-

Signal Detection:

-

Action: Add a europium-labeled anti-phospho-STAT antibody. Measure the FRET signal (emission ratio of 665 nm / 615 nm) using a microplate reader. The reduction in FRET signal directly correlates to the inhibition of JAK1 kinase activity.

-

References

-

Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry - ACS Publications (2026) URL:[Link]

-

Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: ACS Publications (2021) URL:[Link]

-

A multitask GNN-based interpretable model for discovery of selective JAK inhibitors Source: ResearchGate / Springer Nature (2022) URL:[Link]

Sources

Solubility Profile and Solvation Dynamics of Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride in Organic Solvents

Executive Summary

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride (CAS: 1263378-54-6) is a highly versatile, orthogonally protected diamine intermediate widely utilized in advanced medicinal chemistry. It serves as a critical building block in the synthesis of complex therapeutics, including small-molecule Protein-RNA interaction inhibitors[1].

For drug development professionals and formulation scientists, handling this compound requires a nuanced understanding of its dual physicochemical nature. This whitepaper provides an in-depth analysis of its solubility profile, detailing the thermodynamic mechanics of its solvation, empirical solubility data across organic solvents, and self-validating protocols for laboratory application.

Physicochemical Mechanics of Solvation

As an Application Scientist, I approach solubility not as a static metric, but as a dynamic thermodynamic equilibrium between crystal lattice energy and solvent-solute interactions. The solubility behavior of Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride is governed by two opposing structural domains:

-

The Lipophilic Domain (Boc-Azepane Core): The 7-membered azepane aliphatic ring and the bulky tert-butoxycarbonyl (Boc) protecting group provide substantial hydrophobic bulk. This steric hindrance and lipophilicity limit solubility in highly polar, purely aqueous media without co-solvents, while enhancing affinity for medium-polarity organics compared to unsubstituted amines.

-

The Ionic Domain (Hydrochloride Salt): The secondary amine of the azepane ring is protonated, forming a stable hydrochloride salt. This ionic bond generates a high crystal lattice energy. To achieve dissolution, a solvent must possess either a high dielectric constant or strong hydrogen-bond donating/accepting capabilities to effectively solvate the Cl− anion and the R2NH2+ cation, a fundamental rule for pharmaceutical salts[2].

The Causality of Solvent Selection: Methanol readily dissolves this compound because it is a polar protic solvent; it acts as both a hydrogen bond donor (solvating the chloride anion) and an acceptor (solvating the protonated amine), successfully overcoming the lattice energy. Conversely, ethyl acetate—a polar aprotic solvent—lacks the hydrogen-bond donating capacity required to stabilize the chloride anion, leaving the ionic crystal lattice largely intact and resulting in poor solubility[3].

Solubility Matrix in Organic Solvents

The following table summarizes the quantitative and semi-quantitative solubility profile of the hydrochloride salt form across standard organic solvents at 25°C.

| Solvent Class | Solvent | Estimated Solubility (mg/mL) | Solvation Mechanism & Practical Notes |

| Polar Protic | Methanol (MeOH) | > 50.0 | High H-bonding disrupts the ionic lattice. Ideal for stock solutions. |

| Polar Protic | Ethanol (EtOH) | ~ 25.0 - 30.0 | Moderate H-bonding. Good for recrystallization workflows. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50.0 | High dielectric constant and strong dipole effectively solvate the cation. |

| Polar Aprotic | Dimethylformamide (DMF) | ~ 15.0 - 20.0 | Moderate solubility as a salt; excellent when neutralized for coupling. |

| Halogenated | Dichloromethane (DCM) | < 5.0 | Poor ion solvation. The salt remains largely insoluble in pure DCM. |

| Ester | Ethyl Acetate (EtOAc) | < 1.0 | Lacks H-bond donors to stabilize the chloride anion. Salt crashes out. |

| Non-Polar | Hexane / Heptane | Insoluble | Cannot disrupt the ionic lattice. Used as an anti-solvent for precipitation. |

Application in Synthesis: The Free-Base Transition

A critical insight for synthetic chemists is the drastic shift in solubility upon in situ free-basing. While the hydrochloride salt has limited solubility in halogenated solvents like DCM, downstream applications (such as amide couplings) require the free amine.

Mechanistic Causality: By adding a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) to a suspension of the salt in DCM, the hydrochloride is neutralized. The resulting free base—dominated by the highly lipophilic Boc-azepane structure—becomes completely miscible in DCM. This exact thermodynamic shift was leveraged in the synthesis of IMP2 (Insulin-like growth factor 2 mRNA binding protein 2) inhibitors, where the compound was successfully coupled using T3P in a dry DCM/DIPEA system[1].

Workflow Diagram for Solvent Selection

The following decision tree dictates the optimal solvent and reagent pairing based on the immediate downstream synthetic requirement.

Workflow for solvent and condition selection based on downstream synthetic requirements.

Experimental Protocol: Self-Validating Shake-Flask Solubility Determination

To empirically determine the exact thermodynamic solubility limit of this intermediate for custom formulations, utilize the following self-validating shake-flask methodology.

Objective: Isolate the thermodynamic solubility limit from transient kinetic supersaturation.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions: Weigh exactly 50.0 mg of Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride into a 2.0 mL chemically resistant Eppendorf tube. Add 1.0 mL of the target organic solvent.

-

Thermal Equilibration: Place the tube in a thermomixer. Agitate the suspension at 500 rpm at a strictly controlled 25.0 ± 0.1 °C for 24 hours.

-

Causality: A 24-hour equilibration period ensures the system reaches true thermodynamic equilibrium, preventing false-positive high solubility readings caused by temporary kinetic supersaturation.

-

-

Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes at 25.0 °C to tightly pellet the undissolved salt lattice.

-

Self-Validating Quantification: Carefully extract 10 µL of the clear supernatant and dilute it by a factor of 100 in an appropriate HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% TFA). Quantify the concentration using HPLC-UV (monitoring at 210 nm for the Boc carbamate absorbance) against a pre-established calibration curve.

-

Validation Check: To prove the system is self-validating, return the original tube to the thermomixer for an additional 24 hours (48 hours total). Repeat steps 3 and 4. If the quantified concentration varies by < 5% between the 24-hour and 48-hour marks, thermodynamic equilibrium is conclusively validated.

References

-

Design and synthesis of peptide and small molecule Protein-RNA Interaction Inhibitors Source: Universität des Saarlandes (Publikationen der UdS) URL:[Link][1]

-

Handbook of Pharmaceutical Salts: Properties, Selection, and Use (Review) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][2]

-

Handbook of Pharmaceutical Salts: Properties, Selection, and Use (Full Text Reference) Source: ResearchGate URL:[Link][3]

Sources

Comprehensive Characterization and Synthetic Utility of Azepan-4-yl-carbamic Acid tert-Butyl Ester Hydrochloride

Executive Summary

In modern drug discovery, the strategic selection of orthogonally protected bifunctional building blocks is critical for the rapid diversification of lead compounds. Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride (also known as tert-butyl azepan-4-ylcarbamate hydrochloride) is a highly versatile 7-membered nitrogen heterocycle. It features a secondary cyclic amine (N1) and a Boc-protected primary amine at the C4 position.

This specific structural topology has made it an invaluable scaffold in the synthesis of potent therapeutics, including 1[1], 2[2], and 3[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, NMR characterization, and self-validating handling protocols to ensure high-fidelity downstream synthesis.

Physicochemical Properties & Structural Overview

Understanding the baseline properties of the hydrochloride salt is essential for predicting its solubility profile and reactivity during the initial stages of synthesis. The salt form ensures long-term bench stability and prevents premature oxidation or oligomerization of the secondary amine.

Table 1: Key Physicochemical Data

| Property | Value | Rationale / Significance |

| IUPAC Name | tert-Butyl azepan-4-ylcarbamate hydrochloride | Standardized nomenclature for regulatory filing. |

| CAS Number | Unique identifier for procurement and safety tracking. | |

| Molecular Formula | C11H23ClN2O2 | Accounts for the free base (C11H22N2O2) plus HCl. |

| Molecular Weight | 4[4] | Critical for precise stoichiometric calculations. |

| Physical State | White to off-white crystalline powder | Indicates high purity; colored impurities suggest degradation. |

Nuclear Magnetic Resonance (NMR) Characterization

The structural integrity of the building block must be verified prior to use. The following tables detail the theoretical assignments for the 1 H and 13 C NMR spectra, emphasizing the mechanistic causality behind the observed chemical shifts.

H NMR Data (400 MHz, DMSO- d6 )

Solvent Choice Causality: DMSO- d6 is specifically selected over CDCl 3 because its strong hydrogen-bond accepting nature stabilizes the highly polar R 2 NH 2+ protons. This prevents rapid proton exchange with trace water, allowing the ammonium protons to be observed as a distinct signal, thereby confirming the intact hydrochloride salt.

Table 2: 1 H NMR Assignments

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |

| 9.20 | br s | 2H | N1-H 2+ | Strongly deshielded by the localized positive charge on the N1 nitrogen. |

| 7.05 | d ( J=7.5 Hz) | 1H | N4-H (Boc) | Split into a doublet due to scalar coupling with the adjacent C4 methine proton. |

| 3.65 | m | 1H | C4-H | Deshielded by the electronegative carbamate nitrogen; complex splitting arises from coupling to adjacent C3/C5 methylenes and the NH. |

| 3.25 - 3.05 | m | 4H | C2-H 2 , C7-H 2 | Experience strong inductive deshielding due to their direct proximity to the N1 + ammonium center. |

| 1.95 - 1.60 | m | 6H | C3-H 2 , C5-H 2 , C6-H 2 | Resonate in the typical aliphatic region; slight deshielding relative to pure alkanes due to ring strain and distant inductive effects. |

| 1.38 | s | 9H | -C(CH 3 ) 3 | The three methyl groups undergo rapid free rotation, rendering all 9 protons chemically equivalent on the NMR timescale, yielding a sharp singlet. |

C NMR Data (100 MHz, DMSO- d6 )

Table 3: 13 C NMR Assignments

| Chemical Shift ( δ , ppm) | Assignment | Mechanistic Causality |

| 155.2 | C=O (Carbamate) | Highly deshielded sp2 hybridized carbonyl carbon. |

| 77.8 | C(CH 3 ) 3 (Quaternary) | Deshielded by the directly attached electronegative carbamate oxygen. |

| 49.5 | C4 | Deshielded relative to other ring carbons due to the attached carbamate nitrogen. |

| 44.2, 43.8 | C2, C7 | Deshielded by the adjacent N1 + ammonium center. |

| 31.5, 28.2, 23.4 | C3, C5, C6 | Standard aliphatic sp3 carbons comprising the azepane backbone. |

| 28.5 | -C(CH 3 ) 3 | Primary methyl carbons of the tert-butyl group. |

Orthogonal Reactivity & Workflow Visualization

The primary advantage of this molecule is its orthogonal reactivity. The N1 secondary amine can be functionalized (e.g., via S N Ar or Buchwald-Hartwig cross-coupling) while the C4 primary amine remains protected by the Boc group. Once the N1 position is elaborated, the Boc group is cleaved under acidic conditions to reveal the primary amine for subsequent reactions.

Fig 1: Orthogonal deprotection and functionalization workflow for the azepane building block.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating intrinsic feedback loops to verify success at each step.

Protocol A: Quantitative NMR Sample Preparation

-

Weighing: Transfer exactly 10.0 mg of the hydrochloride salt into a clean glass vial.

-

Dissolution: Add 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v TMS if desired, though internal referencing is preferred).

-

Self-Validating Referencing: Calibrate the spectrometer to the residual pentadeutero-DMSO pentet at 2.50 ppm. Causality: This intrinsically validates the chemical shift axis against the specific sample environment without relying on volatile external standards.

-

Stoichiometric Check: Integrate the Boc singlet at 1.38 ppm and set it to exactly 9.00. The broad signal at 9.20 ppm must integrate to ~2.00. Causality: This internal quantitative standard verifies the 1:1 stoichiometry of the hydrochloride salt and confirms no loss of the Boc group has occurred during storage.

Protocol B: Biphasic Free-Basing for Downstream Synthesis

-

Suspension: Suspend 1.0 g of the hydrochloride salt in 20 mL of Dichloromethane (DCM).

-

Neutralization: Add 20 mL of 1M aqueous NaOH. Stir vigorously for 15 minutes.

-

Self-Validating Phase Check: The initial cloudy suspension acts as a visual indicator. As the salt converts to the lipophilic free base, it completely dissolves into the DCM layer. Causality: The clearing of the biphasic mixture intrinsically validates that the neutralization is complete.

-

pH Verification: Stop stirring and test the aqueous layer with pH paper. It must read >10. If not, add additional NaOH and repeat.

-

Extraction: Separate the organic layer, extract the aqueous layer with an additional 10 mL of DCM, combine the organics, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield the free base as a pale oil ready for N1 functionalization.

References

-

Sigma-Aldrich. Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride | 1263378 ...

-

Molaid. Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride - CAS号1263378-54-6 - 摩熵化学.4

-

US Patent 8436001B2. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.1

-

Universität des Saarlandes. Design and synthesis of peptide and small molecule Protein-RNA Interaction Inhibitors.3

-

WO2018013597A1. 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors.2

Sources

- 1. US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]

- 2. WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors - Google Patents [patents.google.com]

- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 4. Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride - CAS号 1263378-54-6 - 摩熵化学 [molaid.com]

Stability and long-term storage conditions for Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride

Executive Summary

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride (CAS: 1263378-54-6) is a critical bifunctional building block utilized in the synthesis of conformationally restricted peptidomimetics and small-molecule therapeutics[1],[2]. While the tert-butyloxycarbonyl (Boc) group provides robust protection for the primary amine under basic and nucleophilic conditions, the presence of the azepanium hydrochloride core introduces unique thermodynamic vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and establishes self-validating protocols for its long-term storage and stability testing.

Structural Vulnerabilities & Degradation Causality

To design an effective storage protocol, one must first understand the inherent chemical dichotomy of this molecule. The compound features a Boc-protected exocyclic amine and a secondary azepane amine protonated as a hydrochloride salt.

The Moisture-Acid-Cleavage Cascade

Free amines are susceptible to atmospheric carbon dioxide, forming insoluble carbamate salts[3]. However, because the secondary amine in this compound is already protonated as an HCl salt, it is shielded from CO2 carbamylation. Instead, the primary threat shifts entirely to hygroscopicity .

Amine hydrochlorides are highly deliquescent. When exposed to ambient humidity, the salt absorbs atmospheric moisture, leading to localized dissolution. This moisture ingress mobilizes the chloride and hydronium ions, creating a highly concentrated, acidic aqueous microenvironment. Because the Boc protecting group is notoriously labile to acidic conditions[3],[4], this localized acidity protonates the Boc carbonyl oxygen. This triggers the cleavage of a tert-butyl cation, followed by rapid decarboxylation, yielding the free azepane-4-amine dihydrochloride, isobutylene gas, and carbon dioxide[5].

Therefore, the causality of degradation is not strictly thermal; it is moisture-driven autocatalysis . Preventing moisture ingress is the single most critical factor in preserving the integrity of the Boc group.

Figure 1: Acid-catalyzed hydrolytic degradation pathway triggered by moisture ingress.

Thermodynamic Stability Matrix

The following table summarizes the quantitative stability profile of Boc-protected amine hydrochlorides under varying environmental stress factors. Data is extrapolated from forced degradation kinetics of structurally analogous Boc-protected diamines[3].

| Storage Temperature | Relative Humidity (RH) | Atmosphere | Expected Shelf Life | Primary Degradation Risk |

| -20°C | < 10% (Desiccated) | Argon / Nitrogen | > 24 Months | Negligible |

| 2-8°C | < 10% (Desiccated) | Argon / Nitrogen | 12 - 18 Months | Slow ambient hydrolysis |

| 25°C (RT) | < 10% (Desiccated) | Ambient Air | 3 - 6 Months | Thermal deprotection |

| 25°C (RT) | > 60% (Ambient) | Ambient Air | < 2 Weeks | Rapid acid hydrolysis |

| 60°C | > 75% | Ambient Air | < 24 Hours | Complete Boc cleavage |

Long-Term Storage & Handling Workflows

To mitigate the moisture-acid-cleavage cascade, the following self-validating storage protocol must be strictly adhered to.

Protocol 1: Aliquoting and Environmental Control

Objective: To eliminate ambient moisture and prevent repeated freeze-thaw condensation cycles.

-

Equilibration: Upon receipt of the bulk material stored at -20°C, allow the sealed container to equilibrate to room temperature (RT) in a desiccator for at least 2 hours before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, initiating degradation.

-

Inert Atmosphere Handling: Transfer the bulk container to a glove box purged with dry Argon (preferred over Nitrogen due to its higher density, which blankets the solid).

-

Aliquoting: Divide the bulk powder into single-use amber glass vials. This prevents the entire batch from being exposed to moisture during subsequent sampling.

-

Purging and Sealing: Purge each individual vial with a gentle stream of Argon. Immediately seal with a PTFE-lined crimp cap. PTFE ensures a hermetic seal that is chemically inert.

-

Storage: Transfer the sealed aliquots to a monitored -20°C freezer[6].

Figure 2: Standard operating procedure for the long-term storage and handling of hygroscopic salts.

Forced Degradation & Stability-Indicating Assay

To ensure the integrity of the stored compound, a stability-indicating analytical method must be developed. Because the azepane ring lacks a strong UV chromophore, standard HPLC-UV is insufficient. HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS) is required.

Protocol 2: Self-Validating Forced Degradation Assay

Objective: To intentionally degrade 10-20% of the API to validate the analytical method's ability to resolve the intact molecule from its degradants[3].

Step 1: Preparation of Stress Conditions

-

Acid Stress: Dissolve 5 mg of the compound in 1 mL of 0.1 M HCl.

-

Thermal/Moisture Stress: Place 5 mg of the solid compound in an open vial in a humidity chamber (75% RH) at 60°C.

-

Control: Dissolve 5 mg of the compound in 1 mL of anhydrous HPLC-grade Acetonitrile (store at 4°C).

Step 2: Incubation and Sampling

-

Incubate the acid stress sample at 40°C for 24 hours. Neutralize with 0.1 M NaOH prior to injection to protect the HPLC column.

-

Incubate the thermal/moisture stress sample for 48 hours. Dissolve in 1 mL of Acetonitrile prior to injection.

Step 3: LC-MS/ELSD Analysis

-

Stationary Phase: C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Detection: Monitor the loss of the parent mass [M+H]+ = 215.15 m/z (free base) and the appearance of the deprotected azepane-4-amine [M+H]+ = 115.10 m/z.

Step 4: System Validation Checkpoint

-

Mass Balance Calculation: The method is only validated if the sum of the molar peak areas of the intact API and the deprotected degradant equals 100% (± 2%) of the initial Control peak area. If mass balance fails, it indicates the formation of undetected secondary degradants or complete volatilization, requiring a recalibration of the ELSD drift tube temperature.

References

-

Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Available at: [Link]

-

ACS Publications. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development. Available at: [Link]

Sources

- 1. Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride | 1263378-54-6 [sigmaaldrich.com]

- 2. 1090904-48-5|tert-Butyl (3-aminocyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 878799-20-3|tert-Butyl (3-aminobutyl)carbamate|BLD Pharm [bldpharm.com]

Published synthesis pathways for Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride

An In-depth Technical Guide to the Synthesis of Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride

Introduction

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride is a pivotal building block in contemporary medicinal chemistry. Its structure, featuring a seven-membered azepane ring, a protected amine functionality (Boc group), and a primary amine salt, makes it a versatile synthon for introducing the azepane scaffold into drug candidates. This scaffold is of significant interest in the development of therapeutics targeting a range of conditions, including but not limited to neurological disorders and oncology. The strategic placement of the Boc-protected amine allows for selective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of a validated synthetic pathway to this compound, emphasizing the chemical principles, procedural details, and strategic considerations inherent in its preparation.

Core Synthesis Pathway: Multi-Step Synthesis from 1-Benzyl-4-piperidone

A common and well-documented route to Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride commences with the readily available starting material, 1-benzyl-4-piperidone. This pathway involves a ring expansion, followed by functional group manipulations to install the required carbamate and remove the benzyl protecting group, culminating in the formation of the hydrochloride salt.

Workflow Overview

The overall synthetic strategy can be visualized as a four-stage process.

Caption: Multi-step synthesis workflow from 1-benzyl-4-piperidone.

Step 1: Schmidt Ring Expansion of 1-Benzyl-4-piperidone

The initial transformation involves a Schmidt reaction to expand the six-membered piperidone ring into a seven-membered azepanone ring. This reaction utilizes hydrazoic acid (HN₃), often generated in situ from sodium azide and a strong acid, to insert a nitrogen atom adjacent to the carbonyl group.

Experimental Protocol

-

Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a mixture of methanesulfonic acid and dichloromethane at 0 °C, add sodium azide (1.5 equivalents) portion-wise over 1 hour.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is carefully quenched by pouring it onto ice and then basified to a pH of 9-10 with a suitable base (e.g., sodium hydroxide solution). The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, 1-benzylazepan-4-one, is purified by column chromatography on silica gel.

Mechanistic Rationale

The choice of methanesulfonic acid serves as both a solvent and a catalyst. The strong acid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the hydrazoic acid. The subsequent rearrangement and loss of dinitrogen gas lead to the formation of the seven-membered lactam ring.

Step 2: Reductive Amination to Form 4-Amino-1-benzylazepane

With the azepanone core constructed, the next step is the introduction of the amine group at the C4 position via reductive amination. This is a robust and widely used method for converting ketones to amines.

Experimental Protocol

-

Imine Formation: A solution of 1-benzylazepan-4-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol is stirred at room temperature.

-

Reduction: After stirring for approximately 1 hour to allow for imine formation, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added to the mixture.

-

Reaction Monitoring & Work-up: The reaction is stirred overnight at room temperature. The solvent is then removed in vacuo. The residue is taken up in water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

Isolation: The combined organic layers are dried, filtered, and concentrated to yield the crude 4-amino-1-benzylazepane, which can be used in the next step without further purification or purified via chromatography if necessary.

Expertise & Insights

Sodium cyanoborohydride is a preferred reducing agent for this transformation because it is mild enough to selectively reduce the protonated imine intermediate in the presence of the ketone starting material. The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation.

Step 3: Boc Protection of the Primary Amine

To enable selective chemistry in subsequent steps, the newly introduced primary amine must be protected. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Experimental Protocol

-

Reaction Setup: To a solution of crude 4-amino-1-benzylazepane (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran (THF), add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the reaction solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, tert-butyl (1-benzylazepan-4-yl)carbamate, is then purified by silica gel chromatography.

Step 4: Catalytic Hydrogenolysis and Hydrochloride Salt Formation

The final steps involve the removal of the N-benzyl protecting group and the formation of the desired hydrochloride salt. Catalytic hydrogenolysis is the method of choice for cleaving the benzyl group.

Experimental Protocol

-

Debenzylation: The purified tert-butyl (1-benzylazepan-4-yl)carbamate (1 equivalent) is dissolved in an alcoholic solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Salt Formation: Upon completion of the debenzylation (monitored by LC-MS), the catalyst is removed by filtration through a pad of Celite. To the filtrate, a solution of hydrogen chloride in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or HCl in ether) is added.

-

Isolation of Final Product: The resulting precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether or hexane, and dried under vacuum to afford the final product, Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride, as a solid.

Trustworthiness & Self-Validation

This synthetic sequence is highly reliable. The progress of each step can be rigorously monitored by standard analytical techniques (TLC, LC-MS, NMR). The final product's identity and purity can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the material meets the stringent quality requirements for use in drug discovery and development.

Quantitative Data Summary

While specific yields can vary based on scale and experimental execution, the following table provides representative data for this synthetic pathway.

| Step | Transformation | Starting Material | Product | Typical Yield |

| 1 | Schmidt Ring Expansion | 1-Benzyl-4-piperidone | 1-Benzylazepan-4-one | 60-75% |

| 2 | Reductive Amination | 1-Benzylazepan-4-one | 4-Amino-1-benzylazepane | 70-85% |

| 3 | Boc Protection | 4-Amino-1-benzylazepane | tert-Butyl (1-benzylazepan-4-yl)carbamate | 85-95% |

| 4 | Debenzylation & Salt Formation | tert-Butyl (1-benzylazepan-4-yl)carbamate | Azepan-4-yl-carbamic acid tert-butyl ester HCl | >90% |

References

- General methodologies for ring expansion and reductive amination can be found in standard organic chemistry textbooks and d

- Patents describing the use and synthesis of similar compounds provide procedural examples. While a single paper dedicated to this exact molecule is not prominent, its synthesis is described within broader medicinal chemistry efforts.

Application Notes & Protocols: Leveraging Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride for the Synthesis of Novel Scaffolds in Drug Discovery

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is recognized as a privileged structure in medicinal chemistry.[1][2] Its inherent three-dimensional confirmation and conformational flexibility are often decisive for biological activity, allowing for meticulous exploration of chemical space in drug design.[1][2] Azepane-containing compounds have demonstrated a wide array of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs for diseases ranging from diabetes to allergies.[1][2]

Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride is a versatile and strategically designed building block for introducing this valuable scaffold. It features two key points for chemical modification: the secondary amine of the azepane ring (N-1) and a latent primary amine at the 4-position, which is protected by a tert-butyloxycarbonyl (Boc) group. This differential protection allows for selective and sequential functionalization, making it an ideal starting point for constructing diverse compound libraries.

This document provides a comprehensive guide for researchers and drug development professionals on the effective use of this building block. We will detail its physicochemical properties, safe handling procedures, and provide validated, step-by-step protocols for key synthetic transformations, including N-alkylation, Boc-deprotection, and subsequent C-N bond-forming reactions.

Physicochemical Properties and Handling

A summary of the key properties of Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride is provided below.

| Property | Value | Reference |

| CAS Number | 1263378-54-6 | [3] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [3] |

| Molecular Weight | 250.77 g/mol | [4] |

| Physical Form | White Solid | [3] |

| Purity | Typically ≥95% | [3] |

| InChI Key | ZRFSAZHRFOYRMQ-UHFFFAOYSA-N | [3] |

Storage and Safety:

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents.[5] Keep the container tightly closed.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] Avoid breathing dust.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of water.[5] If inhaled, move the person to fresh air.[5] If ingested, call a poison center or doctor if you feel unwell.[5]

Core Synthetic Applications & Protocols

The primary utility of this building block lies in the orthogonal reactivity of its two nitrogen atoms. The following sections provide detailed protocols for the most common and impactful synthetic transformations.

Part 1: Functionalization of the Azepane Ring Nitrogen (N-1)

The secondary amine within the azepane ring can be readily functionalized while the Boc-protected amine at the C-4 position remains intact. This allows for the introduction of a key diversity element early in the synthetic sequence.

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl substituents onto secondary amines.[7][8][9] This one-pot procedure involves the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent as it is mild and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[10]

Causality Statement: The choice of STAB is critical for efficiency and selectivity. Unlike stronger reducing agents like sodium borohydride, STAB is less likely to reduce the aldehyde or ketone starting material, leading to cleaner reactions and higher yields of the desired tertiary amine.[9][10] The reaction is typically performed in a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF) to prevent reagent decomposition.

Caption: Workflow for N-1 reductive amination.

Step-by-Step Protocol:

-

To a round-bottom flask, add Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or THF (0.1 M).

-

Add a mild base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

Add the desired aldehyde or ketone (1.1 eq).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Caution: The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-substituted product.

Part 2: Deprotection and Functionalization at the C-4 Amine

The core utility of the Boc protecting group is its stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions.[11] This allows for the unmasking of the C-4 amine at the desired stage of the synthesis for further elaboration.

The tert-butoxycarbonyl (Boc) group is reliably cleaved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[12] The choice of acid can be important; TFA is often used in a DCM solution, and its volatility makes removal easy, while a solution of HCl in 1,4-dioxane is also common and yields the corresponding hydrochloride salt directly.[13]

Causality Statement: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then scavenged, and subsequent decarboxylation to release the free amine. This process is highly efficient and typically proceeds to completion at room temperature.

Caption: General workflow for N-Boc deprotection.

Step-by-Step Protocol (using TFA):

-

Dissolve the Boc-protected azepane (1.0 eq) in dichloromethane (DCM) (0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting residue, the amine TFA salt, can often be used in the next step without further purification. If the free base is required, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution, then dry and concentrate.

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[14][15][16] After Boc deprotection, the resulting primary amine is a nucleophile ready for acylation with a carboxylic acid. This reaction requires a coupling agent to activate the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for coupling potentially less reactive amines or sterically hindered substrates.[17]

Causality Statement: Coupling reagents like HATU react with the carboxylic acid to form a highly reactive O-acylisouronium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond. A non-nucleophilic base like DIPEA is required to deprotonate the amine salt and neutralize the acid formed during the reaction.[17]

Caption: Integrated workflow for deprotection and subsequent amide coupling.

Step-by-Step Protocol:

-

Start with the crude amine salt obtained from Protocol 2.1.

-

In a separate flask, dissolve the desired carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM (0.1 M).

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to this mixture.

-

Add a solution of the crude azepan-4-amine salt (1.0-1.2 eq) in a minimal amount of DMF to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.

References

- BenchChem. (2025). Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry. BenchChem.

- Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source not specified.

- ACS Publications. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.

- R Discovery. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. R Discovery.

- Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research.

- Sigma-Aldrich. (n.d.). Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride. Sigma-Aldrich.

- BenchChem. (2025). Synthetic Routes to 1,4-Oxazepan-6-one and its Analogs: Application Notes and Protocols. BenchChem.

- El-Faham, A., & Al-Otaibi, E. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry.

- Medipan.de. (n.d.). Safety Data Sheet. Medipan.de.

- BCL Company. (2022). Safety Data Sheet (SDS). Stylinglife Holdings.

- Moshang Chemical. (n.d.). Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride. Moshang Chemical.

- Unknown Source. (2025). 安全データシート (Safety Data Sheet).

- Domfeh, M. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.

- Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection. Sigma-Aldrich.

- Vescovi, T., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

- Carl ROTH. (2025). Safety Data Sheet: Azepan-4-one hydrochloride. Carl ROTH.

- Wikipedia. (n.d.). Reductive amination. Wikipedia.

- ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate.

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal.

- Reddy, L. M., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- RSC Publishing. (n.d.). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chemical Communications.

- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.

- Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.

- J&K Scientific. (n.d.). tert-Butyl N-(azepan-4-yl)carbamate. J&K Scientific.

- Guidechem. (n.d.). tert-Butyl methyl(azepan-4-yl)carbamate. Guidechem.

- RSC Publishing. (n.d.). A protocol for amide coupling. Organic & Biomolecular Chemistry.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.

- EPA. (2025). Carbamic acid, butyl ester Properties. EPA CompTox Chemicals Dashboard.

- El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride | 1263378-54-6 [sigmaaldrich.com]

- 4. Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride - CAS号 1263378-54-6 - 摩熵化学 [molaid.com]